molecular formula C7H7ClN2 B13660020 5-Ethynylpyridin-2-amine hydrochloride

5-Ethynylpyridin-2-amine hydrochloride

Cat. No.: B13660020
M. Wt: 154.60 g/mol
InChI Key: FXQZBQGJZWYYMM-UHFFFAOYSA-N
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Description

5-Ethynylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H6N2·HCl. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynylpyridin-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-aminopyridine.

    Ethynylation: The introduction of the ethynyl group is achieved through a Sonogashira coupling reaction. This involves the reaction of 2-aminopyridine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Ethynylpyridin-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-substituted pyridine derivatives.

Scientific Research Applications

5-Ethynylpyridin-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: The parent compound, lacking the ethynyl group.

    5-Bromopyridin-2-amine: A halogenated derivative with different reactivity.

    5-Methylpyridin-2-amine: A methylated derivative with altered electronic properties.

Uniqueness

5-Ethynylpyridin-2-amine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

5-ethynylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H6N2.ClH/c1-2-6-3-4-7(8)9-5-6;/h1,3-5H,(H2,8,9);1H

InChI Key

FXQZBQGJZWYYMM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(C=C1)N.Cl

Origin of Product

United States

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